Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Donor Profile vs. Des‑alkoxy Analog
The target compound possesses two 3‑methylbutoxy side chains, yielding a calculated logP (XLogP3) of approximately 2.9–3.5 (class‑level estimate based on structurally related 2,5‑dialkoxybenzamides [1]), compared with a logP of about 0.8–1.2 for the des‑alkoxy analog 5‑chloro‑2‑hydroxy‑N‑phenylbenzamide. This ~2‑log unit increase in lipophilicity is expected to enhance passive membrane permeability but may also reduce aqueous solubility. The molecule also contains two hydrogen‑bond donors (phenolic OH, amide NH) and five hydrogen‑bond acceptors, consistent with the general salicylanilide pharmacophore but with elevated cLogP due to the branched alkyl ethers.
| Evidence Dimension | Calculated partition coefficient (XLogP3) and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | XLogP3 ~2.9–3.5; H‑bond donors = 2 |
| Comparator Or Baseline | 5‑Chloro‑2‑hydroxy‑N‑phenylbenzamide (des‑alkoxy analog): XLogP3 ~0.8–1.2; H‑bond donors = 2 |
| Quantified Difference | ΔXLogP3 ≈ +2 log units |
| Conditions | Calculated using XLogP3 algorithm; class‑level inference from published benzamide series [1] |
Why This Matters
For assay design (e.g., cell‑based vs. biochemical), the markedly higher lipophilicity of CAS 634185-27-6 must be considered, as it will influence DMSO solubility, non‑specific binding, and membrane partitioning differently than less lipophilic benzamide analogs.
- [1] Imramovsky, A. et al. Investigating spectrum of biological activity of 4‑ and 5‑Chloro‑2‑hydroxy‑N‑[2‑(arylamino)‑1‑alkyl‑2‑oxoethyl]benzamides. Molecules 2011, 16, 2414–2430 (lipophilicity‑activity relationships for 5‑chloro‑2‑hydroxy‑N‑phenylbenzamides). View Source
